BenchChemオンラインストアへようこそ!

(S)-3-Ethoxypyrrolidine

Chiral Synthesis Stereochemistry Pharmaceutical Intermediate

(S)-3-Ethoxypyrrolidine (CAS 143943-75-3), systematically named (3S)-3-ethoxypyrrolidine, is a chiral pyrrolidine derivative with a defined stereocenter at the 3-position bearing an ethoxy substituent. It is a small heterocyclic amine with the molecular formula C6H13NO and a molecular weight of approximately 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 143943-75-3
Cat. No. B181157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Ethoxypyrrolidine
CAS143943-75-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCOC1CCNC1
InChIInChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKeyKEBOYHJEUFJZPE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Ethoxypyrrolidine (CAS 143943-75-3): Chiral Pyrrolidine Building Block


(S)-3-Ethoxypyrrolidine (CAS 143943-75-3), systematically named (3S)-3-ethoxypyrrolidine, is a chiral pyrrolidine derivative with a defined stereocenter at the 3-position bearing an ethoxy substituent. It is a small heterocyclic amine with the molecular formula C6H13NO and a molecular weight of approximately 115.17 g/mol . The compound is predominantly utilized as a versatile chiral building block and intermediate in pharmaceutical synthesis, where the specific (S)-configuration is critical for imparting desired biological activity to downstream drug candidates .

Procurement Risk Assessment for (S)-3-Ethoxypyrrolidine: Why Analogs Are Not Interchangeable


Substituting (S)-3-Ethoxypyrrolidine with its (R)-enantiomer (CAS 651341-51-4) or the racemic mixture (CAS 45592-49-2) is not scientifically justifiable without compromising the outcome of chiral-sensitive applications. In pharmaceutical synthesis, particularly for targets involving stereospecific receptor binding or enzyme inhibition, the absolute configuration of the pyrrolidine ring dictates biological activity . The use of the (S)-enantiomer is explicitly mandated in the patented synthesis of benzo[a]quinolizinone derivatives for treating sleep disorders, where the corresponding (R)-enantiomer would produce a diastereomeric or enantiomeric product with potentially altered or absent therapeutic efficacy [1]. Furthermore, while racemic 3-ethoxypyrrolidine may appear chemically equivalent, its use introduces an equimolar amount of the unwanted enantiomer, which can act as an impurity, reduce reaction yields, and complicate downstream purification .

Quantitative Differentiation of (S)-3-Ethoxypyrrolidine (CAS 143943-75-3) for Scientific Sourcing


Defined (S)-Stereochemistry vs. (R)-Enantiomer for Chiral Synthesis

(S)-3-Ethoxypyrrolidine (CAS 143943-75-3) possesses a single, defined stereocenter with the (S)-configuration, confirmed by its canonical SMILES notation 'CCO[C@@H]1CCNC1' . In contrast, the (R)-enantiomer (CAS 651341-51-4) is defined by 'CCO[C@H]1CCNC1'. This absolute configuration is a non-interchangeable parameter for applications requiring specific chirality, such as the synthesis of the patented benzo[a]quinolizinone derivative I, where only the (S)-enantiomer is specified as a reactant [1].

Chiral Synthesis Stereochemistry Pharmaceutical Intermediate

Specified Purity of ≥97% vs. Comparable Purity of (R)-Enantiomer

Commercially available (S)-3-Ethoxypyrrolidine is typically offered with a standard purity specification of ≥97% (GC or HPLC), as listed by major chemical suppliers . The (R)-enantiomer is also available with a comparable standard purity specification of ≥97% or ≥98% (e.g., NLT 98%) . The similar purity levels across enantiomers confirm that the procurement decision should be driven by stereochemical requirements rather than by a significant difference in basic chemical purity.

Purity Analysis Quality Control Building Block

Patented Use as Specific (S)-Enantiomer for Pharmaceutical Synthesis

European Patent EP 0650966 A1 and related US patents explicitly describe the use of (S)-3-ethoxypyrrolidine as a reactant in the synthesis of a benzo[a]quinolizinone derivative (Formula I) for the treatment or prophylaxis of sleep disorders [1]. The patent discloses a process that involves reacting a halogenated intermediate with carbon monoxide in the presence of (S)-3-ethoxypyrrolidine. The use of the (S)-enantiomer is a specific requirement of the patented process; the patent does not claim the use of the (R)-enantiomer or the racemate as an equivalent alternative.

Process Chemistry Patent Literature Sleep Disorder Therapeutics

Recommended Application Scenarios for (S)-3-Ethoxypyrrolidine (CAS 143943-75-3)


Synthesis of Chiral Benzo[a]quinolizinone Derivatives for Sleep Disorder Research

This is the most documented and validated application for (S)-3-Ethoxypyrrolidine. Researchers and process chemists working on the synthesis of specific benzo[a]quinolizinone derivatives, as described in EP 0650966 A1, must source the (S)-enantiomer to replicate the patented procedure and ensure the correct stereochemical outcome of the final active pharmaceutical ingredient [1].

Asymmetric Synthesis Requiring a Chiral Pyrrolidine Scaffold

(S)-3-Ethoxypyrrolidine serves as a valuable chiral building block for the asymmetric synthesis of more complex molecules. Its defined (S)-stereocenter can be used to introduce chirality into a target molecule, or as a chiral auxiliary or ligand precursor. This application is particularly relevant when the target molecule requires a specific 3-substituted pyrrolidine motif with defined stereochemistry.

Preparation of Diastereomeric Salt Resolution Agents

As a chiral amine, (S)-3-Ethoxypyrrolidine can be employed in the classical resolution of racemic acids via diastereomeric salt formation. Its basicity (predicted pKa ~9.56 ) allows for salt formation, and its specific (S)-configuration can be leveraged to selectively crystallize one enantiomer of a racemic acid, providing an alternative to the (R)-enantiomer or other chiral amines like α-methylbenzylamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Ethoxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.